molecular formula C21H15ClN2O5 B12013913 2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769151-42-0

2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12013913
CAS No.: 769151-42-0
M. Wt: 410.8 g/mol
InChI Key: CUDMCHDKTSZQLA-FSJBWODESA-N
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Description

2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H15ClN2O5 This compound is known for its unique chemical structure, which includes both dihydroxybenzoyl and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the following steps:

    Preparation of 2,4-Dihydroxybenzoic Acid: This can be synthesized from resorcinol via the Kolbe-Schmitt reaction.

    Formation of 2,4-Dihydroxybenzoyl Chloride: The 2,4-dihydroxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Reaction with Hydrazine: The 2,4-dihydroxybenzoyl chloride is reacted with hydrazine to form the carbohydrazide derivative.

    Coupling with 4-Chlorobenzoic Acid: Finally, the carbohydrazide derivative is coupled with 4-chlorobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The dihydroxybenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved are still under investigation, but it is believed to modulate various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
  • 2-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate

Uniqueness

2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

769151-42-0

Molecular Formula

C21H15ClN2O5

Molecular Weight

410.8 g/mol

IUPAC Name

[2-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H15ClN2O5/c22-15-7-5-13(6-8-15)21(28)29-19-4-2-1-3-14(19)12-23-24-20(27)17-10-9-16(25)11-18(17)26/h1-12,25-26H,(H,24,27)/b23-12+

InChI Key

CUDMCHDKTSZQLA-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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